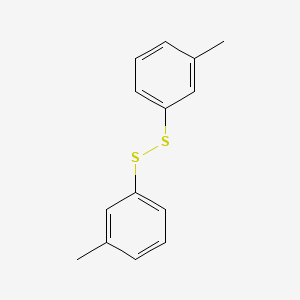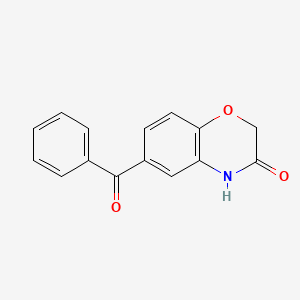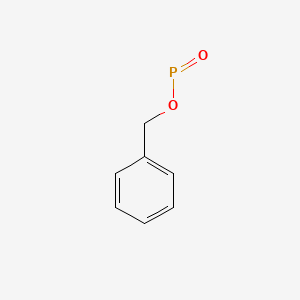![molecular formula C24H34O5Si3 B14703031 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione CAS No. 25458-54-2](/img/structure/B14703031.png)
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three trimethylsilyloxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. Anthracene derivatives are widely studied for their applications in organic electronics, photophysics, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione typically involves the functionalization of anthracene at specific positions. One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyloxy groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes .
Aplicaciones Científicas De Investigación
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy groups enhance the compound’s solubility and stability, allowing it to interact more effectively with biological membranes and proteins. The anthracene core can undergo photoinduced electron transfer, making it useful in photophysical applications .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits altered photophysical properties due to methyl substitution.
Anthraquinone: An oxidized derivative of anthracene with applications in dyes and pigments.
Uniqueness
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is unique due to the presence of trimethylsilyloxy groups, which significantly enhance its solubility and stability. This makes it particularly useful in applications requiring high-performance materials with specific photophysical properties .
Propiedades
Número CAS |
25458-54-2 |
|---|---|
Fórmula molecular |
C24H34O5Si3 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
3-methyl-1,5,8-tris(trimethylsilyloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H34O5Si3/c1-15-13-16-20(19(14-15)29-32(8,9)10)24(26)22-18(28-31(5,6)7)12-11-17(21(22)23(16)25)27-30(2,3)4/h11-14H,1-10H3 |
Clave InChI |
VTJAISZITASZNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O[Si](C)(C)C)C(=O)C3=C(C=CC(=C3C2=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



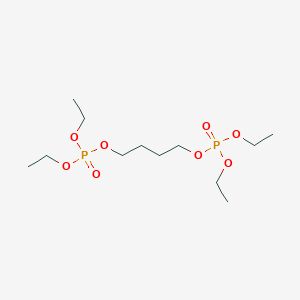
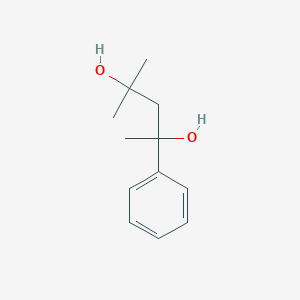
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)

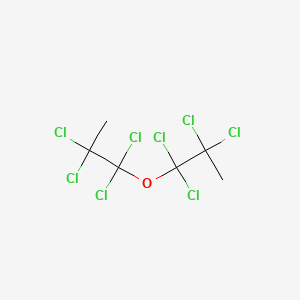
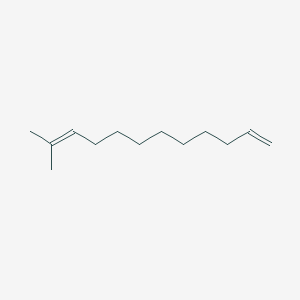
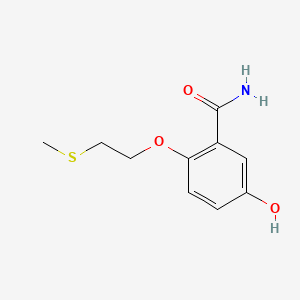
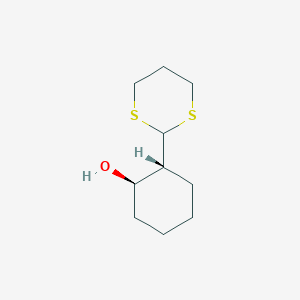
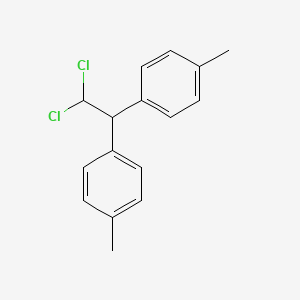
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
